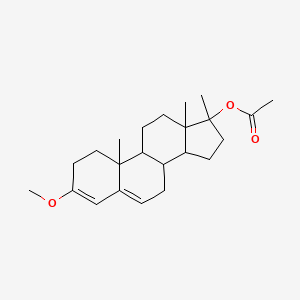
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate: is a synthetic steroidal compound with the molecular formula C23H34O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Methoxylation: Introduction of a methoxy group at the 3-position of the steroid nucleus.
Methylation: Addition of a methyl group at the 17-position.
Acetylation: Formation of the acetate ester at the 17-hydroxyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:
Receptor Binding: Interaction with androgen receptors.
Gene Regulation: Modulation of gene expression related to steroidal activity.
Cellular Effects: Influence on cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxyandrosta-3,5-dien-17-one
- 17-Methylandrosta-3,5-dien-17-yl acetate
- Androsta-3,5-dien-17-one
Uniqueness
3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
5490-61-9 |
|---|---|
Formule moléculaire |
C23H34O3 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(3-methoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H34O3/c1-15(24)26-23(4)13-10-20-18-7-6-16-14-17(25-5)8-11-21(16,2)19(18)9-12-22(20,23)3/h6,14,18-20H,7-13H2,1-5H3 |
Clé InChI |
OTKXVHPLBZXHOI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
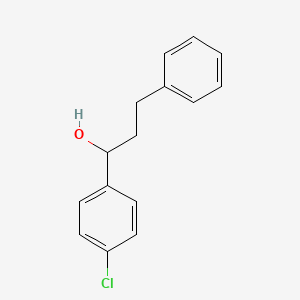
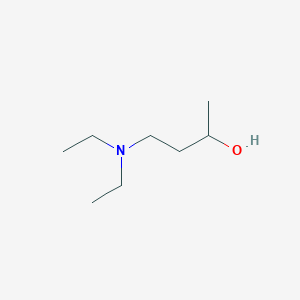
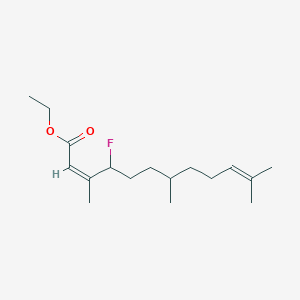


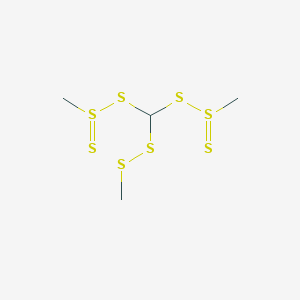
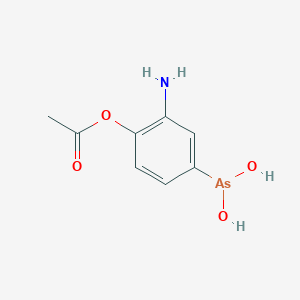
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
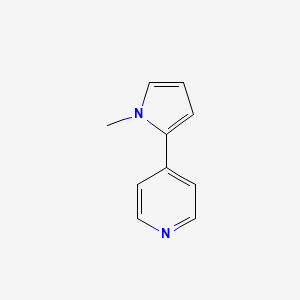

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
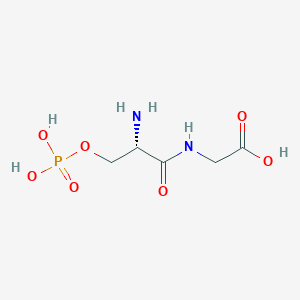
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
